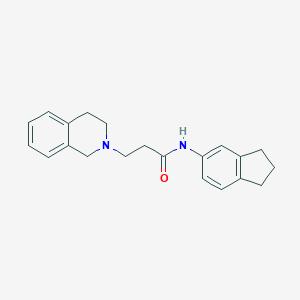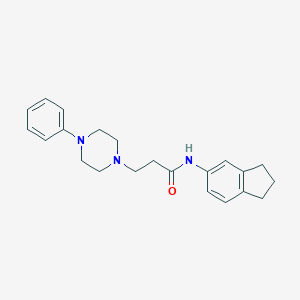![molecular formula C16H24N2O3 B247202 4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine (FDPDM) is a synthetic chemical compound that has been widely studied for its potential applications in the field of neuroscience. FDPDM belongs to the class of morpholine derivatives and has shown promising results in the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters that play a key role in cognitive function and motor control.
Biochemical and Physiological Effects:
4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the modulation of neurotransmitter systems in the brain, and the enhancement of cognitive function and motor control. 4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine is its high potency and selectivity for acetylcholinesterase inhibition. This makes it a promising candidate for the treatment of Alzheimer's disease and other neurological disorders. However, 4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine has some limitations as well, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine, including the development of more efficient synthesis methods, the exploration of its potential as a treatment for other neurological disorders, and the investigation of its long-term effects on cognitive function and motor control. Additionally, further research is needed to fully understand the mechanism of action of 4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine involves a multistep process that requires the use of several reagents and solvents. The most commonly used method involves the reaction of 4-piperidone with furfural in the presence of sodium borohydride, followed by the reaction of the resulting intermediate with 2,6-dimethylmorpholine.
Applications De Recherche Scientifique
4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine has been extensively studied for its potential application in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Several studies have shown that 4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine has neuroprotective effects and can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
Formule moléculaire |
C16H24N2O3 |
|---|---|
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C16H24N2O3/c1-12-10-18(11-13(2)21-12)14-5-7-17(8-6-14)16(19)15-4-3-9-20-15/h3-4,9,12-14H,5-8,10-11H2,1-2H3 |
Clé InChI |
ILWYUUFBSAZZBD-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)C(=O)C3=CC=CO3 |
SMILES canonique |
CC1CN(CC(O1)C)C2CCN(CC2)C(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247119.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247120.png)
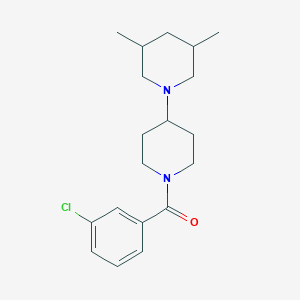
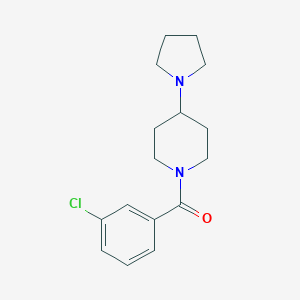
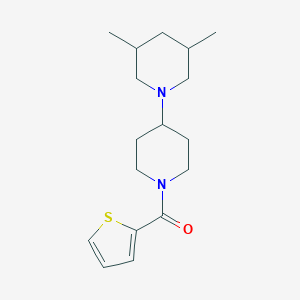
![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)
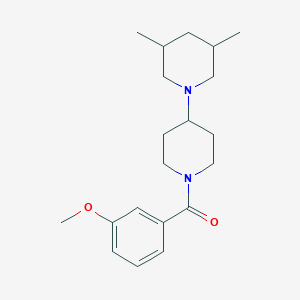
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
amino]propanamide](/img/structure/B247139.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)
